molecular formula C12H26ClNO3 B1487986 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219980-07-0

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Cat. No.: B1487986
CAS No.: 1219980-07-0
M. Wt: 267.79 g/mol
InChI Key: FRFZGTDIZIRMIF-UHFFFAOYSA-N
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Description

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride (CAS 1219980-07-0) is a chemical building block used in research and development . This piperidine derivative is supplied as a high-purity intermediate for pharmaceutical and chemical synthesis . Piperidine-containing compounds are of significant interest in medicinal chemistry for creating novel therapeutic agents, as evidenced by ongoing research into their potential applications . This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3.ClH/c1-14-7-8-16-10-9-15-6-4-12-3-2-5-13-11-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFZGTDIZIRMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It can act as an inhibitor or activator, depending on the context of its use. For instance, it may modulate enzyme kinetics by binding to specific active sites, thereby altering the rates of biochemical reactions .

Cellular Effects

This compound affects cellular functions through modulation of signaling pathways and gene expression. Research indicates that it can influence metabolic pathways and cellular signaling, leading to changes in gene expression patterns and overall cellular metabolism .

The mechanism by which this compound exerts its biological effects involves specific binding interactions with molecular targets such as neurotransmitter receptors and enzymes. This binding can lead to changes in cellular signaling pathways, which may result in various physiological effects. For example, it has been shown to modulate serotonin synthesis, potentially impacting conditions related to mood and anxiety disorders .

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound can vary significantly with dosage in animal models. At lower doses, it may enhance enzyme activity or improve cellular function, while higher doses could lead to toxic effects such as enzyme inhibition or disruption of normal cellular processes .

Metabolic Pathways

The compound is involved in various metabolic pathways, interacting with key enzymes and cofactors. Its influence on metabolic flux can lead to significant changes in metabolite levels within cells .

Transport and Distribution

Transport mechanisms for this compound within cells involve specific transporters or binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments .

Toxicological Studies

Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, it also poses potential risks at high doses. In repeated dose toxicity studies, significant changes in liver weight and histopathological effects were observed at elevated dosages, highlighting the importance of careful dosage management in therapeutic contexts .

Summary of Key Research Findings

Study FocusFindings
Enzyme InteractionActs as an inhibitor/activator depending on binding site specificity
Cellular SignalingModulates gene expression and metabolic pathways
Dosage EffectsBeneficial at low doses; toxic at high doses
Metabolic PathwaysInfluences key enzymatic reactions leading to altered metabolite levels
ToxicologyLiver weight changes and histopathological effects at high dosages

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Comparisons

The compound’s key distinction lies in its extended ethoxy chain, which differentiates it from analogs with simpler or bulkier substituents. Below is a comparative analysis with structurally related piperidine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride (Target Compound) C₁₄H₂₈ClNO₃* ~321.8† Methoxyethoxyethoxy ethyl group High hydrophilicity; predicted enhanced aqueous solubility compared to analogs
4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine hydrochloride C₁₄H₁₇ClF₃NO 315.7 Trifluoromethylphenoxy ethyl group Lipophilic; potential CNS activity due to trifluoromethyl group
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₃Cl₂NO 340.3 Chloro, dimethylphenoxy ethyl group Moderate lipophilicity; halogenation may enhance metabolic stability
3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]ethyl}piperidine hydrochloride C₂₂H₃₀ClNO 359.9 Bulky tert-phenoxy ethyl group High molecular weight; steric hindrance may limit bioavailability
3-[2-(Isopentyloxy)ethyl]piperidine hydrochloride C₁₂H₂₆ClNO 235.8 Isopentyloxy ethyl group Low molecular weight; increased volatility compared to target compound

*Estimated based on structural analogs.
†Calculated using standard atomic weights.

Pharmacological Potential

  • The trifluoromethyl analog () and tert-butyl-substituted derivatives () are frequently explored in CNS drug development due to their lipophilic profiles and receptor-binding capabilities.
  • The target compound’s polyether chain may favor solubility-dependent applications, such as prodrug formulations or ion-channel modulation, as seen in related USAN-recognized compounds (e.g., afbobetin hydrochloride ).

Preparation Methods

Synthesis of 2-[(Methoxyethoxy)Ethoxy]Ethyl Bromide

  • Starting from tris(ethyleneglycol) monomethyl ether , the bromide is prepared by reaction with phosphorus tribromide in anhydrous ether under cooling conditions (0 °C).
  • After addition, the mixture is stirred for 10 minutes, then quenched with methanol and warmed to room temperature for 30 minutes.
  • The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and solvent removed under vacuum.
  • Yield: approximately 75% of a colorless clear liquid product.

This method is mild and efficient, providing a reactive alkyl bromide for subsequent etherification.

Step Reagents/Conditions Yield Product Description
Bromination Phosphorus tribromide, ether, 0 °C 75% 2-[(Methoxyethoxy)ethoxy]ethyl bromide

Etherification with Piperidine Derivative

The key step involves coupling the triethylene glycol methyl ether side chain to the piperidine nucleus, typically via nucleophilic substitution.

Nucleophilic Substitution

  • The piperidine nitrogen or a 3-piperidinyl intermediate acts as a nucleophile, reacting with the bromoalkyl intermediate.
  • The reaction is often carried out in the presence of a base (e.g., potassium hydroxide) and a phase transfer catalyst like tetrabutyl ammonium bromide (TBAB) in aqueous or organic media.
  • Conditions are generally mild, at room temperature, to prevent side reactions.
  • The reaction affords the corresponding 3-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperidine.

Purification

  • The crude product is extracted with organic solvents such as ethyl acetate.
  • Drying agents (e.g., sodium sulfate) are used to remove water.
  • Further purification may involve silica gel chromatography or crystallization.

Salt Formation

  • The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid under reflux.
  • The reaction mixture is neutralized with sodium hydroxide to pH 8-10.
  • The hydrochloride salt precipitates upon cooling and is collected by filtration.
  • Typical yields for the hydrochloride salt are in the range of 70-80%.
Step Reagents/Conditions Yield (%) Notes
Etherification Piperidine, 2-[(methoxyethoxy)ethoxy]ethyl bromide, KOH, TBAB, rt ~85-90 Mild conditions, aqueous phase transfer catalysis
Salt formation Concentrated HCl, reflux, neutralization 70-80 Hydrochloride salt precipitation

Representative Experimental Procedure (Literature-Based)

  • Synthesis of 2-[(Methoxyethoxy)ethoxy]ethyl bromide : To a nitrogen-purged flask containing dry ether, tris(ethyleneglycol) monomethyl ether is added and cooled to 0 °C. Phosphorus tribromide is added dropwise, stirred, then quenched with methanol. Workup yields the bromide intermediate.

  • Etherification with piperidine : The bromide is reacted with piperidine in the presence of KOH and TBAB at room temperature. After completion, extraction and drying afford the crude product.

  • Hydrochloride salt formation : The crude amine is dissolved in isopropanol and treated with concentrated HCl under reflux for 24 hours. After cooling, the mixture is neutralized, extracted, and the salt is isolated by filtration.

Analysis and Characterization

  • Purity and identity are confirmed by NMR spectroscopy (1H NMR showing characteristic signals for piperidine and ethylene glycol protons), IR spectroscopy (C-O stretching bands around 1100-1300 cm⁻¹), and mass spectrometry .
  • Elemental analysis confirms the expected carbon, hydrogen, nitrogen, and chlorine content consistent with the hydrochloride salt.
  • TLC and HPLC methods are used to monitor reaction progress and purity.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Product Form Reference
Bromination of triethylene glycol methyl ether Phosphorus tribromide, ether, 0 °C 75 2-[(Methoxyethoxy)ethoxy]ethyl bromide
Etherification with piperidine Piperidine, KOH, TBAB, rt, aqueous phase 85-90 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine
Hydrochloride salt formation Concentrated HCl, reflux, neutralization 70-80 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

Q & A

Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?

  • Methodological Answer : Variations may stem from:
  • pH Range : Degradation accelerates below pH 3 (e.g., gastric fluid simulations).
  • Counterion Effects : HCl vs. other salts (e.g., citrate) alter protonation states.
  • Analytical Sensitivity : Use stability-indicating HPLC methods (e.g., peak purity >99%) to detect degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
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3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride

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